molecular formula C13H10O B8676244 3H-benzo[f]chromene CAS No. 229-80-1

3H-benzo[f]chromene

Katalognummer: B8676244
CAS-Nummer: 229-80-1
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: VCMLCMCXCRBSQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 3H-benzo[f]chromene exhibit potent antitumor properties. For instance, a study synthesized several 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives and evaluated their antiproliferative effects against human non-small cell lung cancer cell lines (A549 and NCI-H460). Among these, one compound demonstrated significant activity by inducing apoptosis and increasing reactive oxygen species levels, suggesting its potential as an antitumor agent .

Cytotoxicity Studies
Another investigation focused on the cytotoxic effects of new benzochromene derivatives against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results showed that some compounds exhibited remarkable inhibitory effects compared to standard anticancer drugs, indicating the therapeutic potential of these derivatives .

Fluorescence Properties

Fluorescent Probes
Certain this compound derivatives have been identified as effective fluorescent probes for biological imaging. For example, a specific derivative showed excellent fluorescence characteristics with low cytotoxicity, making it suitable for imaging applications in biological systems . Additionally, a study highlighted the synthesis of a sodium ion chemosensor based on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, which exhibited selective fluorescence quenching in the presence of sodium ions .

Photochromic Systems

Photochromic Behavior
this compound serves as a crucial component in photochromic systems due to its ability to undergo reversible transformations upon light irradiation. A study on a specific derivative revealed that it could generate long-lived colored isomers when exposed to UV light. The kinetics of these transformations were analyzed using time-resolved UV-visible spectroscopy, providing insights into the design of new photochromic materials with optimized functionalities .

Synthesis and Reaction Mechanisms

Synthetic Methods
The synthesis of this compound derivatives often involves innovative methodologies such as ultrasound-assisted reactions using iron(III) triflate as a catalyst. This approach has been shown to yield high amounts of desired products under mild conditions . Additionally, Knoevenagel condensation reactions have been employed to prepare key intermediates for further functionalization and exploration of their biological activities .

Comparative Data Table

Application AreaKey FindingsReferences
Antitumor ActivitySignificant antiproliferative effects against lung cancer cell lines ,
Fluorescence PropertiesEffective fluorescent probes for biological imaging ,
Photochromic SystemsLong-lived colored isomers generated under UV light ,
Synthetic MethodsHigh yields via ultrasound-assisted synthesis ,

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

229-80-1

Molekularformel

C13H10O

Molekulargewicht

182.22 g/mol

IUPAC-Name

3H-benzo[f]chromene

InChI

InChI=1S/C13H10O/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-8H,9H2

InChI-Schlüssel

VCMLCMCXCRBSQO-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC2=C(O1)C=CC3=CC=CC=C32

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

2,2-Bis(4-methoxyphenyl)-5-(2-hydroxyethoxycarbonyl)-6-phenyl-[2H]-naphtho[1,2-b]pyran (U.S. Pat. No. 6,113,814) (0.20 g, 0.34 mmol) was dissolved in anhydrous diethyl ether (20 ml) under nitrogen. To this solution was added triethylamine (0.2 ml) followed by the Acid Chloride Terminated Polydimethylsiloxane (Example 1, Step 2) (0.264 g), dropwise. The mixture was stirred at room temperature for 1 hour. The solvent was evaporated and the crude product then purified by column chromatography (silica gel, diethyl ether/hexane, 5:1) giving the bulk product, Naphthopyran Terminated Polydimethylsiloxane, as a pink tar. Analysis by 1H NMR gave a spectrum consistent with the structure, having an average molecular weight (Mn) of 2,592 (nPDMS=14.1).
Name
2,2-Bis(4-methoxyphenyl)-5-(2-hydroxyethoxycarbonyl)-6-phenyl-[2H]-naphtho[1,2-b]pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Acid Chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,2-Bis(4-methoxyphenyl)-5-(methoxycarbonyl)-6-hydroxy-[2H]-naphtho[1,2-b]pyran (U.S. Pat. No. 5,458,814) (0.225 g, 0.48 mmol) was dissolved in anhydrous THF (25 ml) under nitrogen. To this solution was added triethylamine (0.13 ml) followed by the Acid Chloride Terminated Polydimethylsiloxane (Example 1, Step 2) (0.358 g), dropwise. The mixture was stirred at room temperature for 2 hours. The reaction mixture was filtered through a short plug of silica gel and the solvent evaporated. The crude product (0.53 g) was then purified by column chromatography (silica gel, diethyl ether/hexane, 2:3→2:1) giving the bulk product, Naphthopyran Terminated Polydimethylsiloxane, as a viscous red oil. Analysis by 1H NMR gave an average molecular weight (Mn) of 2,297 (nPDMS=12.6). 1H NMR (200 MHz, d6-acetone) δ 8.40 (m, 2H), 7.95 (m, 2H), 7.63 (m, 4H), 7.45 (m, 8H), 6.97 (d, 2H), 6.88 (m, 8H), 6.41 (d, 2H), 4.23 (t, 4H), 3.95 (s, 6H), 3.75 (s, 12H), 3.62 (t, 4H), 3.41 (t, 4H), 3.04 (m, 4H), 2.80 (m, 4H), 1.60 (m, 4H), 0.58 (m, 4H), 0.13-0.08 (m, SiCH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Acid Chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Acidic alumina (20 grams) was added to a solution of 2-naphthol (4.2 grams, 0.03 moles) and 1,1-Dicyclopropylpropyn-1-o1 (3.08 grams, 0.0226 moles) in toluene (30 cc). The mixture was boiled under reflux for three hours and the alumina removed by filtration. The filtrate was washed sequentially with a dilute (10 percent) sodium hydroxide solution and water. The organic layer was extracted with diethyl ether (2×50 cc), dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated under reduced pressure leaving a brown oil which was chromatographed on silica gel using petroleum (b.p. 60°-80° C.) as the eluant. The fraction which exhibited a reversible change from colorless to yellow on exposure to the flash from the flash gun of Example 2 was collected. Petroleum solvent was removed under reduced pressure leaving as a colorless oil 0.3 grams of 2,2-Dicyclopropyl- [2-H-2,1b] naphthopyran (i.e., graphic formula III).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.